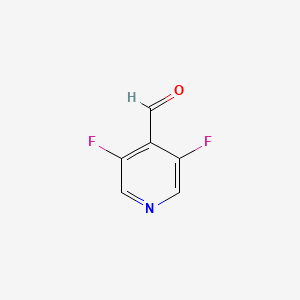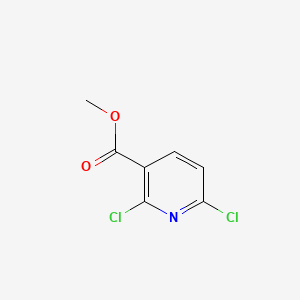
Methyl 2,6-dichloronicotinate
概要
説明
Methyl 2,6-dichloronicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is also known by other names such as 2,6-Dichloronicotinic Acid Methyl Ester and Methyl 2,6-Dichloropyridine-3-carboxylate .
Synthesis Analysis
The synthesis of Methyl 2,6-dichloronicotinate involves the reaction of 2,6-dichloro-nicotinic acid with acetone, potassium carbonate, and dimethylsulfate. The reaction mixture is stirred at room temperature for 16 hours.Molecular Structure Analysis
The molecular weight of Methyl 2,6-dichloronicotinate is 206.03 . Its structure consists of a pyridine ring substituted with two chlorine atoms and a methyl ester group .Physical And Chemical Properties Analysis
Methyl 2,6-dichloronicotinate is a white to light yellow powder or crystal . It has a melting point of 57.0 to 61.0 °C . The compound is air sensitive and should be stored under inert gas . Its maximum absorption wavelength is 276 nm .科学的研究の応用
Catalysis and Organic Synthesis
Methyl 2,6-dichloronicotinate is used in regioselective nucleophilic aromatic substitution (SNAr) reactions. Shi et al. (2006) described its application in producing 6-aryloxy ethers, highlighting its role in creating specific chemical structures through the regioselective formation of a DABCO-pyridine adduct (Shi, Humphrey, Maligres, Reamer, & Williams, 2006). Similarly, another study by Houpis et al. (2010) utilized methyl 2,6-dichloronicotinate in cross-coupling reactions, demonstrating its utility in the synthesis of substituted nicotinic acids (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).
Biotransformation Studies
Research involving the metabolism of chemicals has employed methyl 2,6-dichloronicotinate as a reference compound. For instance, Neilson et al. (1988) studied O-methylation of halogenated phenols and thiophenols in bacterial cell extracts, using substances like methyl 2,6-dichloronicotinate to understand enzymatic activities related to methylation processes in microbes (Neilson, Lindgren, Hynning, & Remberger, 1988).
Analytical Chemistry
In analytical chemistry, methyl 2,6-dichloronicotinate has been utilized in studies related to the identification and analysis of compounds causing taints and off-flavours in wines. Capone et al. (2010) identified compounds in wine using techniques like gas chromatography and mass spectrometry, where methyl 2,6-dichloronicotinate might have served as a standard or reference compound (Capone, Leeuwen, Pardon, Daniel, Elsey, Coulter, & Sefton, 2010).
Herbicide Research
Research on herbicides has also involved the use of methyl 2,6-dichloronicotinate. Shimabukuro et al. (1978) investigated the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, on plants like oats and wheat, demonstrating the breadth of research where methyl 2,6-dichloronicotinate can be relevant (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Safety And Hazards
特性
IUPAC Name |
methyl 2,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVGOJYWCHRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455409 | |
| Record name | Methyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloronicotinate | |
CAS RN |
65515-28-8 | |
| Record name | Methyl 2,6-dichloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-dichloropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

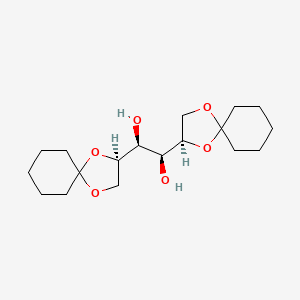
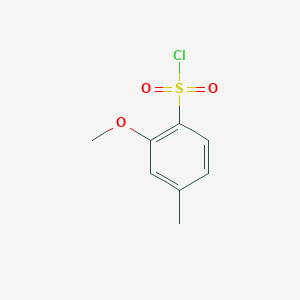
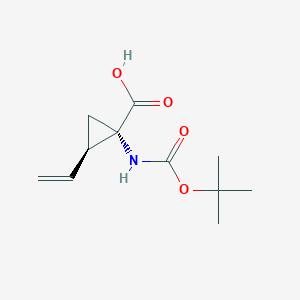
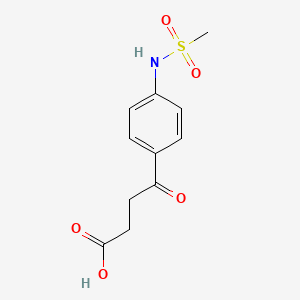
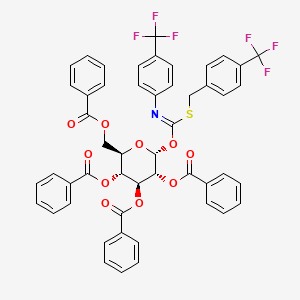
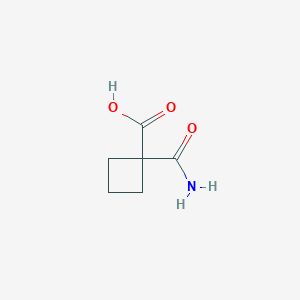
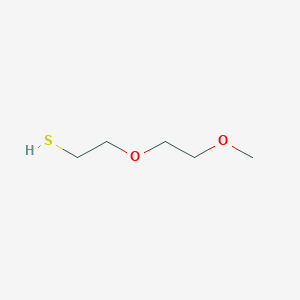
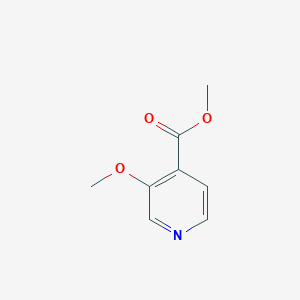
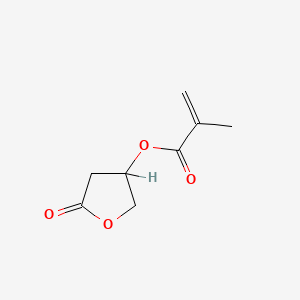
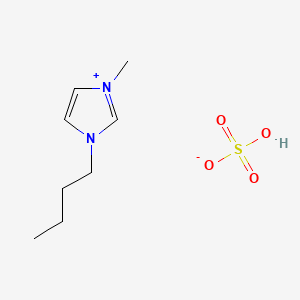
![N-Benzyl-N-methyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1589017.png)
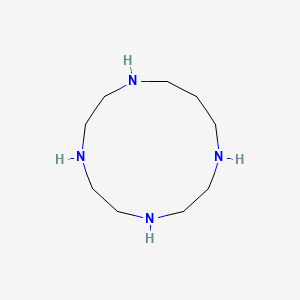
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
